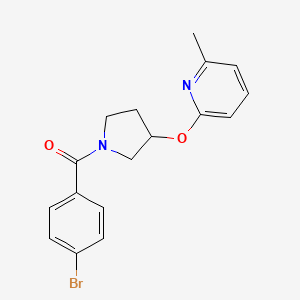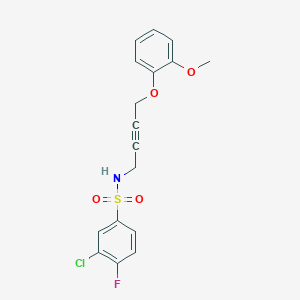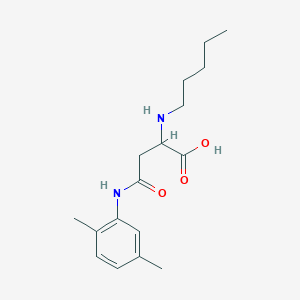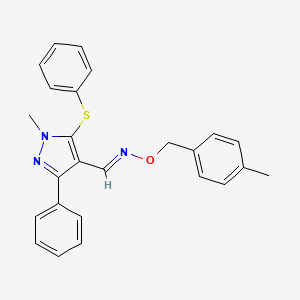![molecular formula C16H15F3N4O2S B2440882 N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide CAS No. 337928-59-3](/img/structure/B2440882.png)
N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H15F3N4O2S and its molecular weight is 384.38. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Compounds and Cancer Research
- Copper and nickel coordination compounds using derivatives of hydrazinecarbothioamide, including the specified compound, have shown potential in inhibiting the growth of human leukemia cancer cells in vitro (Pakhontsu et al., 2014).
Synthesis of Novel Compounds
- Hydrazinecarbothioamide derivatives have been used in the synthesis of various new chemical compounds, including 4-oxothiozolidine derivatives and thiazole derivatives, which are key for creating dendrimers (Darehkordi & Ghazi, 2013).
Antimicrobial Activity
- Arylazopyrazole pyrimidone clubbed heterocyclic compounds synthesized using hydrazinecarbothioamide derivatives have been evaluated for antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).
Development of Novel Heterocyclic Systems
- The compound has been utilized in creating heterocyclic systems, contributing to advancements in organic chemistry and drug design (Ghosh et al., 1979).
DNA/Protein Binding and Cytotoxicity Studies
- N-substituted thiosemicarbazone based copper(II)/nickel(II) complexes, which can be derived from the compound , have been studied for their interactions with DNA and proteins, along with their cytotoxicity against lung cancer cell lines (Muralisankar et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of our compound is a non-receptor tyrosine-protein kinase. This kinase plays a crucial role in various cellular processes related to growth, survival, and cytoskeleton remodeling in response to external stimuli . Specifically, it interacts with a protein involved in these pathways.
Mode of Action
Our compound engages in a specific interaction with its target. It forms hydrogen bonds, which lead to changes in the protein’s conformation. These structural alterations affect downstream signaling pathways, ultimately influencing cell behavior. The trifluoromethyl group in the compound plays a key role in this interaction, lowering the pKa of a cyclic carbamate within the protein .
Action Environment
Environmental factors matter! Temperature, pH, and other conditions influence our compound’s efficacy and stability. Think of it as a chemical chameleon adapting to its surroundings.
Propiedades
IUPAC Name |
1-methyl-3-[[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2S/c1-20-15(26)22-21-13(24)12-6-3-7-23(14(12)25)9-10-4-2-5-11(8-10)16(17,18)19/h2-8H,9H2,1H3,(H,21,24)(H2,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHHLAAAAOJTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4,6-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2440805.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2440807.png)
![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2440808.png)
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2440809.png)


![1-({1-[2-(Naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2440813.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2440814.png)


